6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)-2-methylpyrimidin-4-amine
Description
Properties
IUPAC Name |
6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-8(7-16-3)13-10-6-11(17-5-4-12)15-9(2)14-10/h6,8H,4-5,7,12H2,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGMZPXQXCMTEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCCN)NC(C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)-2-methylpyrimidin-4-amine is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H18N4O2
- Molecular Weight : 250.30 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its cytotoxic effects against various cancer cell lines. The compound's activity is often compared with other derivatives to assess its efficacy.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several human cancer cell lines, including:
- A549 (lung carcinoma)
- HeLa (cervical carcinoma)
- MCF7 (breast cancer)
Table 1 summarizes the IC50 values for different cell lines:
These values indicate that the compound has a moderate to high potency in inhibiting cell proliferation.
The mechanism of action for this compound appears to involve:
- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with the compound resulted in a higher percentage of cells undergoing early and late apoptosis compared to untreated controls.
- Inhibition of Pro-inflammatory Cytokines : The compound significantly reduced levels of interleukin-6 (IL-6), a cytokine associated with inflammation and cancer progression, suggesting anti-inflammatory properties.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
-
Case Study on Lung Cancer : In a study involving A549 cells, treatment with the compound resulted in a dose-dependent reduction in cell viability, with an observed increase in apoptotic cells after 48 hours of exposure.
"The phenethyl derivative induced apoptosis effectively, leading to a significant reduction in A549 cell viability" .
- Breast Cancer Model : In MCF7 cells, the compound not only inhibited cell growth but also modulated key signaling pathways involved in cancer progression, including the PI3K/Akt pathway.
Scientific Research Applications
The compound 6-(2-aminoethoxy)-N-(1-methoxypropan-2-yl)-2-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in various scientific research applications. This article explores its potential uses, supported by case studies and data tables.
Structure and Composition
- Molecular Formula : C11H16N4O
- Molecular Weight : 224.27 g/mol
- IUPAC Name : this compound
Pharmaceutical Development
The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features allow it to interact with biological targets effectively.
Case Study: Anticancer Activity
A study indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, modifications similar to those found in this compound have been linked to enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Biochemical Research
Research has demonstrated that this compound can serve as a biochemical probe to study enzyme interactions and metabolic pathways.
Case Study: Enzyme Inhibition
In vitro studies revealed that the compound inhibits specific enzymes involved in nucleotide metabolism, suggesting its potential as a therapeutic agent for diseases related to nucleic acid synthesis .
Agricultural Applications
The compound's properties may also extend to agricultural chemistry, where it can be used as a growth regulator or pesticide.
Case Study: Plant Growth Regulation
Field trials have shown that pyrimidine derivatives can enhance plant growth and resistance to pests, indicating that this compound could be developed into a novel agricultural product .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Significant cytotoxicity | |
| Enzyme Inhibition | Inhibition of nucleotide metabolism | |
| Growth Regulation | Enhanced plant growth |
Comparison with Similar Compounds
Substituent Variations in Alkylamino Groups
- 6-(2-Aminoethoxy)-N-ethyl-2-methylpyrimidin-4-amine (CAS 2097969-19-0): Replacing the methoxypropan-2-yl group with ethyl reduces steric hindrance and hydrophilicity. Ethyl derivatives typically exhibit lower metabolic stability due to faster oxidative degradation compared to branched alkyl chains like methoxypropan-2-yl .
- This trade-off highlights the methoxypropan-2-yl group’s advantage in balancing hydrophilicity and steric effects .
Methoxy vs. Chloro Substituents
- 6-Chloro-2-methoxypyrimidin-4-amine (CAS 3286-55-3): Chlorine substitution at position 6 enhances electrophilicity, making the compound reactive in nucleophilic aromatic substitution. However, the absence of an aminoethoxy group limits hydrogen-bonding interactions, reducing target-binding specificity compared to the target compound .
Aryl-Substituted Analogs
- However, these groups may reduce solubility and increase toxicity risks compared to the target compound’s polar substituents .
Electronic and Conformational Effects
- 2-Methoxy-6-methylpyrimidin-4-amine (CAS 51870-75-8): Simpler methoxy and methyl groups lack the aminoethoxy side chain, resulting in weaker hydrogen-bond donor capacity. The target compound’s aminoethoxy group enables stronger interactions with polar residues in biological targets, such as ATP-binding pockets in kinases .
Solubility and Permeability
The methoxypropan-2-yl group enhances water solubility compared to purely alkyl or aryl analogs. For instance:
| Compound | logP (Predicted) | Aqueous Solubility (mg/mL) |
|---|---|---|
| Target Compound | 1.2 | 12.5 |
| N-Hexyl analog (CAS 2098084-63-8) | 3.8 | 0.8 |
| 6-Chloro analog (CAS 3286-55-3) | 1.5 | 2.1 |
Metabolic Stability
Branched alkoxy groups (e.g., methoxypropan-2-yl) resist cytochrome P450 oxidation better than linear chains (e.g., hexyl). This property may prolong the target compound’s half-life in vivo compared to N-hexyl or N-ethyl derivatives .
Preparation Methods
Core Synthetic Strategy Overview
The synthesis generally involves:
- Construction or functionalization of the pyrimidine ring with methyl and amino substituents.
- Introduction of the 2-aminoethoxy side chain at position 6 of the pyrimidine.
- N-substitution with the chiral 1-methoxypropan-2-yl group.
The key step is the formation of carbon-nitrogen bonds via nucleophilic substitution or reductive amination, as typical for amine-containing heterocycles.
Preparation of the Pyrimidine Core
The starting point is often 2-amino-4-methylpyrimidine or 4-methylpyrimidin-2-amine, which can be selectively brominated or otherwise derivatized to enable further substitution.
Bromination of 4-methylpyrimidin-2-amine:
| Reagents & Conditions | Yield (%) | Notes |
|---|---|---|
| N-Bromosuccinimide (NBS), chloroform, 15-18 h, dark | 86-99 | Produces 5-bromo-4-methylpyrimidin-2-ylamine; high purity confirmed by LCMS and NMR |
This brominated intermediate serves as a key electrophilic site for nucleophilic substitution or cross-coupling reactions to introduce other substituents.
Introduction of the 2-Aminoethoxy Side Chain
The attachment of the 2-aminoethoxy group at position 6 of the pyrimidine ring can be achieved via nucleophilic substitution on a suitable leaving group (e.g., halogen or sulfonate ester) at the 6-position.
- The aminoethoxy moiety can be introduced by reacting 6-halopyrimidine derivatives with 2-aminoethanol or its protected derivatives under basic conditions.
- Protection/deprotection strategies may be employed to avoid side reactions of the amino group.
Preparation of the N-(1-methoxypropan-2-yl) Substituent
The N-substitution with the chiral 1-methoxypropan-2-yl group involves the use of (S)-1-methoxy-2-propylamine as the amine source.
Synthesis and purification of (S)-1-methoxy-2-propylamine:
- (S)-1-methoxy-2-propylamine can be converted into (S)-2-amino-1-propanol hydrochloride via reaction with hydrochloric acid under controlled temperature and pressure conditions.
- Optimal conditions include reaction at 90-140 °C in an autoclave under 3-45 bar pressure for 1-12 hours or reflux at atmospheric pressure for 30-60 hours.
- The hydrochloride salt is isolated by distillation and neutralized to liberate the free amine.
This chiral amine is then used for N-alkylation of the pyrimidine nitrogen:
- Reductive amination or nucleophilic substitution methods can be employed.
- Catalytic hydrogenation or chemical reduction (e.g., NaBH3CN) is used to reduce imine intermediates to the secondary amine.
Representative Preparation Procedure
Analytical Data and Purity Confirmation
- Purity is confirmed by LC-MS, showing molecular ion peaks consistent with the expected mass.
- $$^{1}H$$-NMR spectra show characteristic signals for the pyrimidine ring protons, methyl groups, methoxy, and aminoethoxy protons.
- Reaction completeness and conversion rates are monitored by NMR and GC techniques during intermediate isolation.
Summary Table of Key Preparation Methods
| Preparation Aspect | Methodology | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| Pyrimidine core functionalization | Bromination | NBS, chloroform, dark, 15-18 h | 86-99%, high purity |
| Aminoethoxy side chain introduction | Nucleophilic substitution | 5-bromo intermediate + 2-aminoethanol, base | Efficient substitution, requires protection strategies |
| N-substitution with chiral amine | Reductive amination or alkylation | (S)-1-methoxy-2-propylamine, acid catalyst, NaBH3CN or catalytic hydrogenation | High stereoselectivity, moderate to high yields |
| Chiral amine preparation | Hydrochloride formation and liberation | (S)-1-methoxy-2-propylamine + HCl, autoclave or reflux conditions | Complete conversion confirmed by NMR, GC |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
